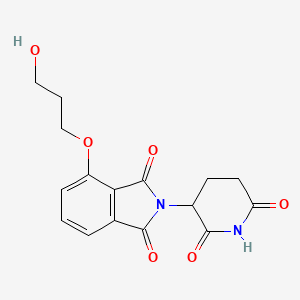
Thalidomide-O-C3-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-C3-OH is a derivative of thalidomide, a compound initially developed in the 1950s as a sedative and antiemetic. Thalidomide gained notoriety due to its teratogenic effects, causing severe birth defects when administered to pregnant women. Despite its tragic history, thalidomide and its derivatives, including this compound, have found new applications in treating various medical conditions, particularly in cancer therapy and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C3-OH involves the hydroxylation of thalidomide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of hydroxylation while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-C3-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, carboxylic acids, alcohols, amines, and substituted compounds .
Aplicaciones Científicas De Investigación
Thalidomide-O-C3-OH has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Medicine: this compound is investigated for its potential in treating cancers, autoimmune diseases, and inflammatory conditions.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
Thalidomide-O-C3-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific proteins, such as transcription factors IKZF1 and IKZF3, which play a role in cell proliferation and survival. The compound’s anti-inflammatory and immunomodulatory effects are attributed to its ability to modulate the release of cytokines like tumor necrosis factor-alpha .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: Another derivative of thalidomide with enhanced anti-cancer properties.
Pomalidomide: A thalidomide analogue with potent immunomodulatory effects.
5-Hydroxythalidomide: A hydroxylated metabolite of thalidomide with distinct biological activities
Uniqueness
Thalidomide-O-C3-OH is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to selectively degrade certain proteins makes it a valuable tool in targeted protein degradation research and therapeutic applications .
Propiedades
Fórmula molecular |
C16H16N2O6 |
|---|---|
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-7-2-8-24-11-4-1-3-9-13(11)16(23)18(15(9)22)10-5-6-12(20)17-14(10)21/h1,3-4,10,19H,2,5-8H2,(H,17,20,21) |
Clave InChI |
NWALCWKEENYBPD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)
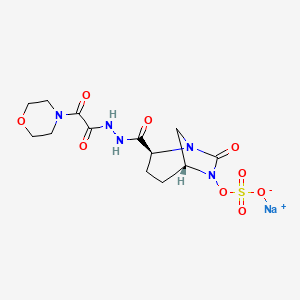
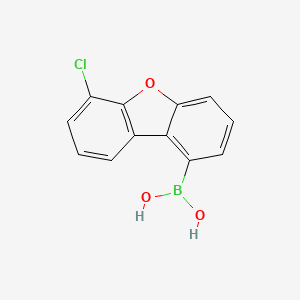
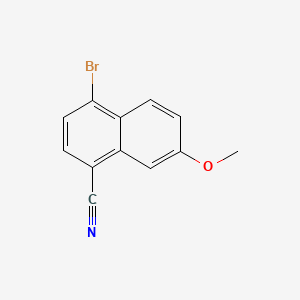
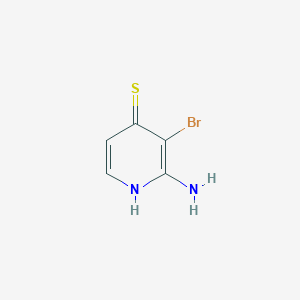
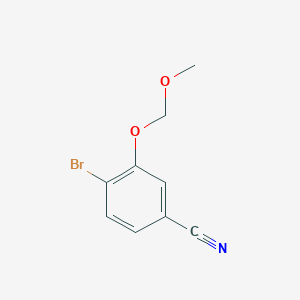
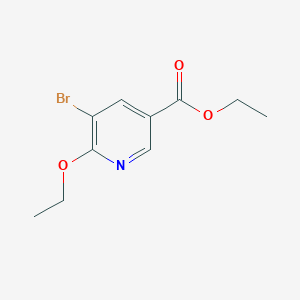
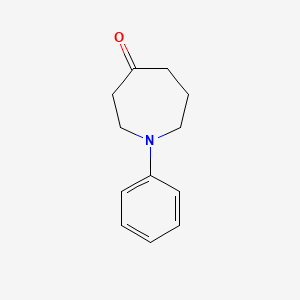
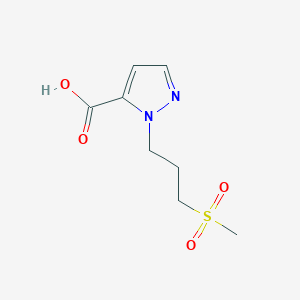
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)

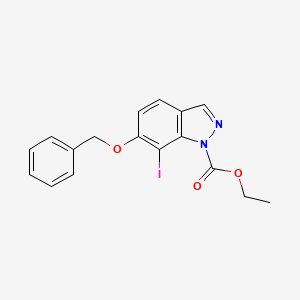
![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
